Cinanserin hydrochloride Cinanserin hydrochloride Cinanserin hydrochloride is the hydrochloride salt of cinanserin. It is an inhibitor of 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-Cov) and reduces virus replication in vitro. It has a role as an antiviral agent, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It contains a cinanserin(1+).
A serotonin antagonist with limited antihistaminic, anticholinergic, and immunosuppressive activity.
Brand Name: Vulcanchem
CAS No.: 54-84-2
VCID: VC0523788
InChI: InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+;
SMILES: CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl
Molecular Formula: C20H25ClN2OS
Molecular Weight: 376.9 g/mol

Cinanserin hydrochloride

CAS No.: 54-84-2

VCID: VC0523788

Molecular Formula: C20H25ClN2OS

Molecular Weight: 376.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cinanserin hydrochloride - 54-84-2

Description

Cinanserin hydrochloride is a compound known for its role as a non-selective serotonin (5-HT2) receptor antagonist. It has also been identified as an inhibitor of the 3C-like proteinase (3CLpro; Mpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV), which plays a crucial role in reducing virus replication in vitro . This dual functionality makes cinanserin hydrochloride an interesting subject for research in both neurological and virological contexts.

Serotonin Antagonism

Cinanserin hydrochloride acts primarily as a non-selective antagonist of the 5-HT2 receptors. These receptors are involved in various physiological processes, including mood regulation, appetite, and sleep. The antagonistic action of cinanserin on these receptors suggests potential applications in treating conditions related to serotonin dysregulation .

Antiviral Activity

The compound has shown significant antiviral activity by inhibiting the 3C-like proteinase (3CLpro) of SARS-CoV. This enzyme is crucial for the replication of coronaviruses, and its inhibition leads to a reduction in viral replication. Studies have demonstrated that cinanserin can decrease the level of virus RNA and infectious particles by up to 4 log units, with IC50 values ranging from 19 to 34 μM .

Research Findings

Research on cinanserin hydrochloride has highlighted its potential as a dual-action compound. In the context of SARS-CoV, cinanserin's ability to inhibit viral replication makes it a candidate for further investigation as an antiviral agent. Additionally, its role as a serotonin antagonist suggests potential applications in psychiatric or neurological disorders .

Study FocusKey Findings
Serotonin AntagonismNon-selective 5-HT2 receptor antagonist .
Antiviral ActivityInhibits SARS-CoV replication by targeting 3CLpro .
In Vitro AssaysReduces viral RNA and infectious particles significantly .
CAS No. 54-84-2
Product Name Cinanserin hydrochloride
Molecular Formula C20H25ClN2OS
Molecular Weight 376.9 g/mol
IUPAC Name (E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride
Standard InChI InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+;
Standard InChIKey LXGJPDKYMJJWRB-IERUDJENSA-N
Isomeric SMILES CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl
SMILES CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl
Canonical SMILES CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 1166-34-3 (Parent)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Cinanserin
Cinanserin Hydrochloride
Cinanserin Monohydrochloride
Hydrochloride, Cinanserin
Monohydrochloride, Cinanserin
SQ 10,643
SQ 16,167
SQ-10,643
SQ-16,167
SQ10,643
SQ16,167
Reference 1: Ma KH, Lee JK, Huang SY, Yeh CB, Shen YC, Shen LH, Chen CC, Liu RS, Liu JC, Huang WS. Simultaneous [99mTc]TRODAT-1 and [123I]ADAM brain SPECT in nonhuman primates. Mol Imaging Biol. 2009 Jul-Aug;11(4):253-62. doi: 10.1007/s11307-009-0197-0. Epub 2009 Feb 19. PubMed PMID: 19225845. 2: Velázquez Martínez DN, Valencia Flores M, López Cabrera M, Villarreal JE. Effects of indorenate on food intake: a comparison with fenfluramine and amphetamine. Psychopharmacology (Berl). 1995 Jan;117(1):91-101. PubMed PMID: 7724707. 3: Waldmeier PC, Delini-Stula AA. Serotonin--dopamine interactions in the nigrostriatal system. Eur J Pharmacol. 1979 May 15;55(4):363-73. PubMed PMID: 572774. 4: Schaub RG, Meyers KM, Sande RD. Serotonin as a factor in depression of collateral blood flow following experimental arterial thrombosis. J Lab Clin Med. 1977 Oct;90(4):645-53. PubMed PMID: 143502.
PubChem Compound 6433141
Last Modified Aug 15 2023

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